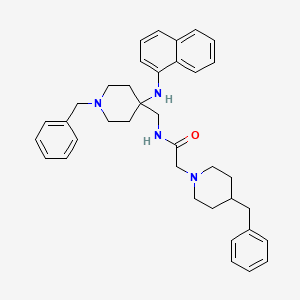

NPFF1-R antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H44N4O |

|---|---|

Molecular Weight |

560.8 g/mol |

IUPAC Name |

N-[[1-benzyl-4-(naphthalen-1-ylamino)piperidin-4-yl]methyl]-2-(4-benzylpiperidin-1-yl)acetamide |

InChI |

InChI=1S/C37H44N4O/c42-36(28-40-22-18-31(19-23-40)26-30-10-3-1-4-11-30)38-29-37(39-35-17-9-15-33-14-7-8-16-34(33)35)20-24-41(25-21-37)27-32-12-5-2-6-13-32/h1-17,31,39H,18-29H2,(H,38,42) |

InChI Key |

PIDDSZPULSHXJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NCC3(CCN(CC3)CC4=CC=CC=C4)NC5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of NPFF1-R antagonist 1?

An In-depth Technical Guide to the Mechanism of Action of NPFF1-R Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a notable piperidine analogue (compound 8b). For comparative purposes, this guide also includes data on RF9, another well-characterized antagonist of the neuropeptide FF (NPFF) receptor system.

Core Mechanism of Action

This compound functions as a competitive antagonist at the Neuropeptide FF Receptor 1 (NPFF1-R). Its primary mechanism involves binding to the receptor without initiating a downstream signaling cascade. By occupying the binding site, it effectively blocks the endogenous ligand, Neuropeptide FF (NPFF), from activating the receptor. This blockade prevents the receptor from initiating its usual signal transduction processes.[1]

The NPFF1 receptor is a G protein-coupled receptor (GPCR) primarily coupled to inhibitory Gαi/o proteins.[2] Upon activation by an agonist, NPFF1-R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound reverses this effect by preventing the initial agonist binding.

Quantitative Data Summary

The binding affinities and functional potencies of this compound and the comparative antagonist RF9 are summarized below. This data is crucial for understanding the selectivity and potential therapeutic window of these compounds.

| Compound | Target | Assay Type | Parameter | Value | Selectivity (NPFF2/NPFF1) | Off-Target Binding (Ki) |

| This compound (compound 8b) | NPFF1-R | Binding Affinity | Ki | 211 nM[1][3][4] | 15.5-fold[1][3] | DOR: 1540 ± 132 nM[1][3] |

| NPFF2-R | Binding Affinity | Ki | 3270 nM[1][3][4] | KOR: 1390 ± 147 nM[1][3] | ||

| NPFF1-R | Functional Antagonism | - | Dose-dependently reverses NPFF inhibition of forskolin-induced cAMP accumulation[1][3] | MOR: 3560 ± 364 nM[1][3] | ||

| RF9 | hNPFF1-R | Binding Affinity | Ki | 58 nM[5] | 1.3-fold | Selective over NPY Y1, GPR10, GPR54, GPR103, and opioid receptors[5] |

| hNPFF2-R | Binding Affinity | Ki | 75 nM[5] | |||

| hNPFF1R | Functional Antagonism | EC50 | 4.7 ± 1.2 μM (reversal of NPVF effect)[6] |

hNPFF1-R/hNPFF2-R: human Neuropeptide FF Receptor 1/2, DOR: delta-opioid receptor, KOR: kappa-opioid receptor, MOR: mu-opioid receptor.

Signaling Pathway and Antagonist Intervention

The canonical signaling pathway of the NPFF1 receptor and the point of intervention by this compound are illustrated below.

Caption: NPFF1-R signaling pathway and antagonist mechanism.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Radioligand Binding Assay (Competitive Binding)

This assay quantifies the affinity of a test compound (e.g., this compound) for the NPFF1 receptor by measuring its ability to displace a radiolabeled ligand.

Cell Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NPFF1 receptor (CHO-hNPFF1R) are cultured to ~80% confluency.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

Assay Protocol:

-

In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]YVP for hNPFF1R), and varying concentrations of the unlabeled test compound.[6]

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional cAMP Accumulation Assay

This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels. For an antagonist, this involves assessing its ability to reverse the agonist-induced inhibition of cAMP production.

Cell Preparation:

-

Seed CHO-hNPFF1R cells into a 96-well plate and culture overnight to allow for cell attachment.

Assay Protocol:

-

Pre-treat the cells with various concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Stimulate the cells with a constant concentration of an NPFF1-R agonist (e.g., NPVF) in the presence of forskolin.[6] Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP production. The agonist will inhibit this stimulation in cells expressing the Gi-coupled NPFF1-R.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., GloSensor™ cAMP Assay).[7][8]

-

Data Analysis: The antagonist's effect is observed as a dose-dependent reversal of the agonist's inhibition of forskolin-stimulated cAMP accumulation. An EC50 value for the antagonist can be calculated, representing the concentration that produces 50% of its maximal reversal effect.

Caption: Logical relationships in the functional cAMP assay.

Conclusion

This compound is a selective and potent competitive antagonist of the NPFF1 receptor. Its mechanism of action involves blocking the binding of endogenous agonists, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of NPFF1-R antagonists as potential therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genecards.org [genecards.org]

- 3. NPFF1-R antagonist 1_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RF 9 | Neuropeptide FF/AF Receptors | Tocris Bioscience [tocris.com]

- 6. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NPFF1-R Antagonist 1 in Neuropeptide FF Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide FF (NPFF) is a member of the RF-amide peptide family and plays a crucial role in a variety of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and energy homeostasis. The biological effects of NPFF are mediated through two G protein-coupled receptors (GPCRs), the Neuropeptide FF receptor 1 (NPFF1-R) and the Neuropeptide FF receptor 2 (NPFF2-R). NPFF1-R, a Gi/o-coupled receptor, is a key target for therapeutic intervention, particularly in the context of pain management and opioid-related side effects. This technical guide provides an in-depth overview of NPFF1-R antagonist 1, a notable investigational compound, and its role in the intricate signaling network of neuropeptide FF.

This compound: A Profile

This compound, also known as compound 8b, is a piperidine analogue that has demonstrated potent and selective antagonist activity at the NPFF1 receptor.[1][2] Its chemical structure and identifying information are provided below.

Chemical Structure:

-

Compound Name: this compound (compound 8b)

-

Molecular Formula: C37H44N4O[2]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound, providing a comparative overview of its receptor interaction profile.

Table 1: Binding Affinity (Ki) of this compound

| Receptor | Ki (nM) | Selectivity (NPFF2-R / NPFF1-R) |

| NPFF1-R | 211 ± 54 | 15.5-fold |

| NPFF2-R | 3270 ± 639 |

Data sourced from MedchemExpress and TargetMol.[1][2]

Table 2: Off-Target Binding Affinity (Ki) of this compound

| Opioid Receptor | Ki (nM) |

| Delta (δ) Opioid Receptor (DOR) | 1540 ± 132 |

| Kappa (κ) Opioid Receptor (KOR) | 1390 ± 147 |

| Mu (μ) Opioid Receptor (MOR) | 3560 ± 364 |

Data sourced from MedchemExpress and TargetMol.[1][2]

Neuropeptide FF Signaling Pathway

The NPFF signaling cascade is initiated by the binding of NPFF to its cognate receptors, NPFF1-R and NPFF2-R. As a Gi/o-coupled receptor, the activation of NPFF1-R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

References

The Physiological Function of the Neuropeptide FF Receptor 1 (NPFFR1): A Technical Guide

Introduction

The Neuropeptide FF Receptor 1 (NPFFR1), also known as GPR147, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes.[1][2] It is a key component of the neuropeptide FF (NPFF) system and is activated by endogenous RF-amide peptides, including NPFF, Neuropeptide AF (NPAF), and RF-amide related peptide-3 (RFRP-3).[3][4] This receptor is involved in the modulation of pain, cardiovascular function, feeding behavior, and neuroendocrine regulation.[2][5][6] This technical guide provides an in-depth overview of the physiological functions of the NPFF1 receptor, its signaling pathways, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Signaling Pathways of the NPFF1 Receptor

The NPFF1 receptor primarily couples to inhibitory G proteins of the Gαi/o family.[7][8] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This inhibition of cAMP production is a hallmark of NPFF1 receptor activation and can be measured in functional assays.[9][10] Additionally, there is evidence suggesting that the NPFF1 receptor can also couple to Gαs proteins and activate a phosphatidylinositol-calcium second messenger system.[2][3]

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. academic.oup.com [academic.oup.com]

- 5. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

An In-depth Technical Guide on NPFF1-R Antagonist 1 and its Interaction with the Opioid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NPFF1-R antagonist 1, a piperidine analogue with selective antagonistic activity at the Neuropeptide FF receptor 1 (NPFF1-R). This document details its chemical properties, binding profile, and functional activity. A significant focus is placed on its interaction with the opioid system, particularly its potential to modulate opioid-induced hyperalgesia. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's mechanism of action and its therapeutic potential.

Introduction

The Neuropeptide FF (NPFF) system, comprising the peptides NPFF and NPAF and their receptors NPFF1-R and NPFF2-R, is recognized as a significant modulator of the endogenous opioid system.[1] Activation of the NPFF system can exert anti-opioid effects, contributing to phenomena such as opioid-induced hyperalgesia (OIH) and tolerance.[1] Consequently, antagonists of the NPFF receptors are of considerable interest as potential therapeutic agents to enhance the efficacy of opioid analgesics while mitigating their undesirable side effects.

This compound (also known as compound 8b) is a notable example of such a compound. It is a piperidine analogue that demonstrates selectivity for the NPFF1-R subtype.[2][3] This guide aims to consolidate the available technical information on this compound, with a particular emphasis on its interplay with the opioid system.

Chemical Properties and Structure

This compound is a piperidine analogue.[2][3] Its chemical formula is C37H44N4O, and its CAS number is 3057753-40-6.[4]

2.1. 2D Chemical Structure

Caption: 2D Chemical Structure of this compound.

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays, revealing its binding affinities for NPFF receptors and its cross-reactivity with opioid receptors.

3.1. Receptor Binding Affinities

Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound at human NPFF1 and NPFF2 receptors, as well as at the delta (DOR), kappa (KOR), and mu (MOR) opioid receptors. The compound exhibits a 15-fold selectivity for NPFF1-R over NPFF2-R.[2][3]

| Receptor | Ki (nM) | Reference |

| NPFF Receptors | ||

| NPFF1-R | 211 ± 54 | [2][3] |

| NPFF2-R | 3270 ± 639 | [2][3] |

| Opioid Receptors | ||

| DOR | 1540 ± 132 | [2] |

| KOR | 1390 ± 147 | [2] |

| MOR | 3560 ± 364 | [2] |

Table 1: Binding Affinities (Ki) of this compound for NPFF and Opioid Receptors.

3.2. Functional Activity

The functional activity of this compound has been assessed using a forskolin-induced cAMP accumulation assay in cells expressing NPFF receptors. In this assay, this compound, at concentrations up to 10 μM, did not inhibit cAMP stimulation on its own. However, it dose-dependently reversed the inhibition of forskolin-induced cAMP accumulation caused by NPFF.[2] This demonstrates its antagonistic activity at the NPFF1 receptor.

Interaction with the Opioid System

The primary therapeutic interest in NPFF1-R antagonists lies in their ability to modulate the effects of opioids. The NPFF system is considered an anti-opioid system, and its activation can counteract opioid-induced analgesia and contribute to the development of tolerance and hyperalgesia.[1]

4.1. Modulation of Opioid-Induced Hyperalgesia

Preclinical studies have shown that co-administration of NPFF receptor antagonists with opioids can prevent the development of opioid-induced hyperalgesia.[1] While specific in vivo data for this compound is not extensively available in the public domain, the known function of NPFF1-R antagonists suggests its potential to mitigate this adverse effect of opioid therapy.

4.2. Signaling Pathway Crosstalk

The interaction between the NPFF and opioid systems occurs at the level of intracellular signaling. Both NPFF1-R and mu-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The crosstalk between these two systems is complex and can involve shared G proteins and downstream effectors. Antagonism of NPFF1-R is hypothesized to prevent the anti-opioid signaling cascade, thereby potentiating and prolonging the analgesic effects of opioids.

Caption: Proposed mechanism of NPFF1-R and Opioid Receptor signaling crosstalk.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

5.1. Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to a receptor.

Objective: To determine the Ki of this compound for NPFF1-R, NPFF2-R, and opioid receptors.

Materials:

-

Cell membranes expressing the receptor of interest (NPFF1-R, NPFF2-R, DOR, KOR, or MOR).

-

Radioligand specific for the receptor (e.g., [³H]NPVF for NPFF1-R, [³H]EYF for NPFF2-R, [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer, this compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

5.2. Forskolin-Induced cAMP Accumulation Assay

This functional assay is used to determine whether a ligand is an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor.

Objective: To assess the functional activity of this compound at NPFF1-R.

Materials:

-

CHO-K1 cells stably expressing the human NPFF1 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

NPFF (a known NPFF receptor agonist).

-

This compound.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

To determine antagonist activity, pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of NPFF (agonist) to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 for the reversal of the agonist-induced inhibition of cAMP accumulation.

References

- 1. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fentanyl Induces Rapid Onset Hyperalgesic Priming: Type I at Peripheral and Type II at Central Nociceptor Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NPFF1-R antagonist 1_TargetMol [targetmol.com]

- 4. Fentanyl-induced hyperalgesia and analgesic tolerance in male rats: common underlying mechanisms and prevention by a polyamine deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NPFF1-R Antagonist 1 in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Neuropeptide FF Receptor 1 (NPFF1-R) antagonists, with a particular focus on a key investigational compound, "NPFF1-R antagonist 1" (also known as compound 8b), and its implications for pain modulation pathways. This document summarizes key quantitative data, details experimental protocols for assessing antagonist activity, and visualizes the underlying biological and experimental frameworks.

Introduction to the Neuropeptide FF System and Pain

The Neuropeptide FF (NPFF) system, comprising the peptides NPFF, NPAF, and NPSF/NPVF, and their cognate G protein-coupled receptors, NPFF1-R and NPFF2-R, is a significant modulator of various physiological processes, including pain, opioid tolerance, and cardiovascular function.[1][2] The NPFF system is recognized as an anti-opioid system, often counteracting the analgesic effects of opioids and contributing to the development of tolerance and hyperalgesia.[2][3] Consequently, antagonism of NPFF receptors, particularly NPFF1-R, has emerged as a promising therapeutic strategy to enhance the efficacy of opioid analgesics and mitigate their undesirable side effects.[4][5][6]

NPFF1-R is widely distributed in the central nervous system, with high expression in the limbic system and hypothalamus, areas crucial for pain processing and neuroendocrine functions.[1] The signaling cascade initiated by NPFF1-R activation is primarily mediated through inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data for "this compound" (compound 8b) and other relevant compounds, providing a comparative overview of their binding affinities and functional potencies.

Table 1: Binding Affinity (Ki) of this compound and Comparators

| Compound | Target | Ki (nM) | Selectivity (NPFF2-R/NPFF1-R) | Source |

| This compound (compound 8b) | NPFF1-R | 211 | 15-fold | [8][9] |

| NPFF2-R | 3270 | [8][9] | ||

| Delta Opioid Receptor (DOR) | 1540 ± 132 | [8][9] | ||

| Kappa Opioid Receptor (KOR) | 1390 ± 147 | [8][9] | ||

| Mu Opioid Receptor (MOR) | 3560 ± 364 | [8][9] | ||

| Compound 56 | NPFF1-R | 22 | High | [4][5] |

| Initial Hit for Compound 56 | NPFF1-R | 319 | [4][5] | |

| RF9 | hNPFF1R | Not specified, but active | Not specified | [2] |

| hNPFF2R | 7.5 μM (shifts NPFF curve) | [2] |

Table 2: In Vivo Analgesic and Anti-Hyperalgesic Activity

| Compound | Animal Model | Assay | Dose | Effect | Source |

| Compound 56 | Mouse | Tail-flick | 10 mg/kg, 30 mg/kg (i.p.) | No activity alone | [5] |

| Mouse | Tail-flick | with Morphine | Significantly greater antinociception than morphine alone | [5] | |

| Mouse | Hot-plate | Alone | Analgesic effect | [4][5] | |

| Compounds 16 and 33 | Rat | Fentanyl-induced hyperalgesia | Intraperitoneal | Reversed hyperalgesia | [10][11] |

| RF9 | Rat/Mouse | Opioid-induced hyperalgesia | Co-injected with heroin | Completely blocked hyperalgesia and tolerance | [2] |

Signaling Pathways and Experimental Workflows

NPFF1-R Signaling Pathway

The canonical signaling pathway for NPFF1-R involves its coupling to inhibitory G proteins. The following diagram illustrates this pathway and its modulation by an antagonist.

Caption: NPFF1-R signaling pathway and antagonist inhibition.

Experimental Workflow for Antagonist Evaluation

The evaluation of a novel NPFF1-R antagonist typically follows a multi-step process, from initial screening to in vivo validation.

Caption: Workflow for NPFF1-R antagonist discovery and validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of NPFF1-R antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for NPFF1-R and NPFF2-R.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human NPFF1-R or NPFF2-R.

-

Radioligand (e.g., [¹²⁵I]-YF-NPFF).

-

Test antagonist compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA).

-

Non-specific binding control (e.g., high concentration of unlabeled NPFF).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membrane homogenates from the transfected cell lines.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the antagonist.

-

For determining non-specific binding, add a high concentration of unlabeled NPFF in separate wells.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity by measuring the reversal of agonist-induced inhibition of cAMP production.

Materials:

-

HEK293 or SH-SY5Y cells co-expressing NPFF1-R.

-

Forskolin (an adenylyl cyclase activator).

-

NPFF (agonist).

-

Test antagonist compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubate the cells with varying concentrations of the test antagonist for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of NPFF (agonist) to the wells.

-

Simultaneously or shortly after, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves for the antagonist's ability to reverse the NPFF-mediated inhibition of forskolin-stimulated cAMP accumulation.

-

Calculate the EC₅₀ value for the antagonist.

In Vivo Tail-Flick Test for Analgesia

Objective: To evaluate the antinociceptive effects of the antagonist, alone and in combination with an opioid agonist.

Materials:

-

Male C57BL/6 mice.

-

Test antagonist compound formulated for intraperitoneal (i.p.) injection.

-

Morphine or other opioid agonist.

-

Tail-flick apparatus with a radiant heat source.

Procedure:

-

Acclimatize the mice to the testing environment and apparatus.

-

Determine the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Administer the test antagonist or vehicle via i.p. injection.

-

At a specified time post-injection (e.g., 30 minutes), administer morphine or saline.

-

Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

Express the data as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between different treatment groups to determine the effect of the antagonist on baseline nociception and on opioid-induced analgesia.

Conclusion and Future Directions

NPFF1-R antagonists, such as compound 8b and compound 56, represent a promising class of molecules for the modulation of pain pathways. The data strongly suggest that these antagonists can enhance the analgesic properties of opioids while mitigating the development of tolerance and hyperalgesia.[2][4][5] This dual benefit addresses a critical unmet need in pain management. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these antagonists to improve their drug-like properties for potential clinical development. Further elucidation of the precise molecular mechanisms underlying the interaction between the NPFF and opioid systems will also be crucial for the rational design of next-generation analgesics with improved efficacy and safety profiles.

References

- 1. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pnas.org [pnas.org]

- 3. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of neuropeptide FF receptor antagonists in the modulation of opioid analgesia and chronic pain | ANR [anr.fr]

- 7. An Overview on Renal and Central Regulation of Blood Pressure by Neuropeptide FF and Its Receptors [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. NPFF1-R antagonist 1_TargetMol [targetmol.com]

- 10. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cardiovascular Impact of NPFF1-R Antagonist 1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cardiovascular effects of NPFF1-R antagonist 1, a piperidine analog also known as compound 8b. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data, details experimental methodologies, and visualizes key pathways to facilitate further investigation into the therapeutic potential of NPFF1-R antagonism.

Introduction to NPFF1-R and its Cardiovascular Role

Neuropeptide FF (NPFF) and its receptors, NPFF1-R and NPFF2-R, are integral components of the RF-amide peptide family, implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[1][2][3] Activation of the NPFF system, particularly through the G protein-coupled receptor NPFF1-R, has been shown to elicit a pressor response, leading to an increase in mean arterial blood pressure.[3][4] This has positioned NPFF1-R as a potential therapeutic target for cardiovascular disorders. NPFF1-R is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5]

This compound (compound 8b) is a novel piperidine analog demonstrating a 15-fold selectivity for the NPFF1-R subtype over the NPFF2-R.[6][7][8] While direct cardiovascular studies on this specific antagonist are not yet extensively published, this guide will leverage data from studies on the well-characterized, non-selective NPFF receptor antagonist RF9 to infer potential cardiovascular effects and provide a framework for future research. RF9 has been shown to effectively block the increase in blood pressure and heart rate evoked by NPFF administration, highlighting the potential of NPFF receptor antagonists to modulate cardiovascular function.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound and the in vivo cardiovascular effects observed with the general NPFF antagonist RF9.

Table 1: In Vitro Characterization of this compound (Compound 8b)

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | NPFF1-R | 211 nM | [6][7] |

| Binding Affinity (Ki) | NPFF2-R | 3270 nM | [6][7] |

| Functional Activity | NPFF1-R | Antagonist | [8] |

Table 2: In Vivo Cardiovascular Effects of the NPFF Antagonist RF9

| Experimental Model | Agonist | Antagonist | Effect | Reference |

| Anesthetized Rats | NPFF (intracerebroventricular) | RF9 | Blocks increase in blood pressure and heart rate | [9][10] |

| Conscious, Unrestrained Rats | NPFF (intravenous) | Not specified | Increased mean arterial pressure | [4] |

| Anesthetized Wistar Rats | Endomorphin-1 (opioid agonist) | RF9 (co-administered with NPFF) | Blocks NPFF's reduction of opioid-induced drop in blood pressure and heart rate | [11][12] |

Signaling Pathways

The signaling cascade initiated by NPFF1-R activation and its antagonism is a critical aspect of its physiological function. The following diagrams, rendered in DOT language, illustrate these pathways.

Caption: NPFF1-R Agonist Signaling Pathway.

Caption: Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NPFF1-R antagonists.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NPFF1 receptor.

Objective: To quantify the affinity of a test compound for the NPFF1 receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human NPFF1-R.

-

Radioligand: [125I]YVPNLPQRF-NH2 ([125I]YVP), a selective NPFF1-R radioligand.[11]

-

This compound (compound 8b) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

-

Non-specific binding control: High concentration of unlabeled NPFF (e.g., 1 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either the binding buffer (for total binding), the unlabeled NPFF (for non-specific binding), or the test antagonist at various concentrations.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]

In Vitro Functional Assay: cAMP Measurement

This protocol assesses the functional antagonism of this compound by measuring its effect on forskolin-stimulated cAMP accumulation.

Objective: To determine if this compound can block the inhibitory effect of an NPFF1-R agonist on cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing human NPFF1-R.

-

NPFF1-R agonist (e.g., NPVF).[10]

-

This compound (compound 8b).

-

Forskolin (an adenylyl cyclase activator).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][2][3][9][15]

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the NPFF1-R expressing cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with different concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add the NPFF1-R agonist at a concentration that produces a submaximal inhibition of forskolin-stimulated cAMP accumulation (e.g., EC80).

-

Add forskolin to stimulate adenylyl cyclase.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the potency of the antagonist in reversing the agonist-induced inhibition.

In Vivo Cardiovascular Assessment: Blood Pressure Measurement in Rats

This protocol describes the measurement of blood pressure and heart rate in anesthetized rats to evaluate the cardiovascular effects of this compound.

Objective: To determine the effect of this compound on mean arterial pressure (MAP) and heart rate (HR), both alone and in its ability to block NPFF-induced cardiovascular changes.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-350 g).[6][7][16]

-

Anesthetic (e.g., urethane or a ketamine/xylazine mixture).

-

Catheters for cannulation of the carotid artery and jugular vein.

-

Pressure transducer and data acquisition system.

-

This compound (compound 8b).

-

NPFF (agonist).

-

Heparinized saline.

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Surgically expose the carotid artery and jugular vein.

-

Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record blood pressure and heart rate.

-

Cannulate the jugular vein for intravenous administration of compounds.

-

Allow the animal to stabilize for a period (e.g., 20-30 minutes) to obtain baseline cardiovascular parameters.

-

Administer this compound intravenously and record any changes in MAP and HR for a defined period.

-

In a separate group of animals, after stabilization, administer the NPFF agonist intravenously to induce a pressor response.

-

Once the response to the agonist is established, administer this compound and then re-challenge with the NPFF agonist to determine if the antagonist can block the pressor effect.

-

Monitor and record MAP and HR continuously throughout the experiment.

-

Analyze the data to determine the magnitude and duration of the cardiovascular effects of the antagonist and its ability to block agonist-induced responses.

Experimental Workflow

The logical flow of experiments to characterize the cardiovascular effects of a novel NPFF1-R antagonist is depicted below.

Caption: Experimental workflow for cardiovascular characterization.

Conclusion and Future Directions

This compound (compound 8b) represents a promising tool for dissecting the role of the NPFF system in cardiovascular regulation. Its selectivity for NPFF1-R makes it a valuable asset for differentiating the functions of the two NPFF receptor subtypes. While direct evidence of its cardiovascular effects is pending, the established pressor role of NPFF and the blocking action of the general antagonist RF9 strongly suggest that this compound will attenuate NPFF-mediated increases in blood pressure.

Future research should focus on conducting dedicated in vivo cardiovascular studies with this compound to confirm these hypotheses and to explore its therapeutic potential in models of hypertension and other cardiovascular diseases. Furthermore, investigating the central versus peripheral sites of action of this antagonist will be crucial for a comprehensive understanding of its physiological effects. The detailed protocols and conceptual framework provided in this guide are intended to facilitate these future endeavors.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Quantitative autoradiographic distribution of NPFF1 neuropeptide FF receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NPFF1-R Antagonist 1 and its Role in Stress Response Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Neuropeptide FF (NPFF) system, particularly the Neuropeptide FF Receptor 1 (NPFF1-R), has emerged as a significant target for therapeutic intervention in stress-related disorders. This document provides a comprehensive technical overview of a specific piperidine analogue, herein referred to as NPFF1-R antagonist 1, and its role in modulating the physiological stress response. We detail its mechanism of action, present collated quantitative data on its binding affinity and functional potency, and describe the key experimental protocols for its characterization. This guide aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of NPFF1-R antagonism.

Introduction to the Neuropeptide FF System and Stress

The Neuropeptide FF (NPFF) system is a key player in a multitude of physiological processes, including pain modulation, cardiovascular regulation, energy homeostasis, and the stress response[1][2][3][4]. The system comprises endogenous RF-amide peptides, such as NPFF and RFamide-related peptide-3 (RFRP-3), and their two cognate G protein-coupled receptors (GPCRs), NPFF1-R and NPFF2-R[1][5].

RFRP-3, a primary endogenous ligand for NPFF1-R, has been identified as a significant modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system[6][7]. Studies have demonstrated that RFRP-3 can stimulate the HPA axis, leading to the release of corticosterone and producing anxiogenic (anxiety-promoting) effects[1][6]. This positions the NPFF1 receptor as a critical node in the neural circuitry of stress and anxiety, making its antagonism a promising strategy for developing novel anxiolytic and anti-stress therapeutics[4][6].

The NPFF1 Receptor (NPFF1-R)

NPFF1-R, also known as GPR147, is a class A rhodopsin-like GPCR that is widely expressed in the central nervous system, with high concentrations in the limbic system and hypothalamus—brain regions integral to stress and emotional processing[5][8][9].

Signaling Mechanism

NPFF1-R predominantly couples to inhibitory G proteins (Gαi/o)[9][10]. Upon activation by an agonist like RFRP-3, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[9][10]. By blocking the receptor, an NPFF1-R antagonist prevents this signaling cascade, thereby inhibiting the downstream cellular effects of endogenous ligands like RFRP-3.

This compound: A Profile

"this compound" refers to a specific piperidine analogue, also identified in scientific literature as compound 8b, which acts as a potent and selective antagonist for the NPFF1 receptor[11][12].

Chemical Properties

This compound is a small molecule designed for competitive antagonism at the NPFF1 receptor. Its piperidine scaffold is a common feature in the development of NPFF receptor ligands[11][13].

Mechanism of Action in Stress Modulation

The primary mechanism by which this compound modulates the stress response is by blocking the action of endogenous ligands, particularly RFRP-3, at NPFF1 receptors located on corticotropin-releasing hormone (CRH) neurons in the paraventricular nucleus (PVN) of the hypothalamus[1][6]. Stressful stimuli are known to activate RFRP-3 neurons[14][15]. The released RFRP-3 then acts on CRH neurons to promote CRH release, which initiates the HPA axis cascade, culminating in glucocorticoid (e.g., corticosterone) secretion from the adrenal glands[6][14]. By antagonizing NPFF1-R, this compound effectively decouples the RFRP-3 stress signal from HPA axis activation, thereby reducing corticosterone release and mitigating anxiogenic behaviors[1][6].

Quantitative Data Presentation

The following tables summarize the binding affinities and functional characteristics of this compound and other relevant compounds from published literature.

Table 1: Binding Affinity (Ki) of this compound (Compound 8b)

| Receptor Target | Binding Affinity (Ki) in nM | Selectivity (NPFF2/NPFF1) | Source(s) |

| NPFF1-R | 211 | 15.5-fold | [11][12] |

| NPFF2-R | 3270 | [11][12] | |

| Delta Opioid Receptor (DOR) | 1540 ± 132 | [11] | |

| Kappa Opioid Receptor (KOR) | 1390 ± 147 | [11] | |

| Mu Opioid Receptor (MOR) | 3560 ± 364 | [11] |

Table 2: Binding Affinities (Ki) of Other Selective NPFF1-R Antagonists

| Compound | NPFF1-R Ki (nM) | NPFF2-R Ki (nM) | Selectivity (NPFF2/NPFF1) | Source(s) |

| Compound 56 | 22 | >10,000 | >450-fold | [16][17] |

| AC-262620 | 16.4 ± 10.1 | 320 | ~19.5-fold | [10] |

| Hederagenin | IC₅₀ = 1.1 µM | >30 µM | >27-fold | [18] |

Table 3: In Vivo Effects of NPFF1-R Antagonism on Stress Markers

| Antagonist | Model | Dose/Route | Measured Outcome | Result | Source(s) |

| GJ14 | Mice | Chronic Infusion | Anxiety-like Behavior | Anxiolytic effect observed | [1][6] |

| GJ14 | Mice | N/A | RFRP-3 Induced Corticosterone Release | Completely blocked | [1][6] |

| GJ14 | Mice | N/A | Stress-induced CRH neuron activation | Blocked | [1] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are outlines of key experimental protocols used to characterize NPFF1-R antagonists.

Radioligand Competition Binding Assay

-

Objective : To determine the binding affinity (Ki) of the antagonist for NPFF1-R and NPFF2-R.

-

Methodology :

-

Membrane Preparation : Membranes are prepared from CHO or HEK293 cells stably expressing human NPFF1-R or NPFF2-R[10].

-

Radioligand : A selective radiolabeled ligand, such as [¹²⁵I]YVP for NPFF1-R or [¹²⁵I]EYF for NPFF2-R, is used[10].

-

Incubation : Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound).

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification : Radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis : Competition binding curves are generated, and IC₅₀ values (concentration of antagonist that inhibits 50% of specific binding) are calculated. Ki values are then derived using the Cheng-Prusoff equation.

-

Functional cAMP Accumulation Assay

-

Objective : To determine the functional antagonist activity of the compound.

-

Methodology :

-

Cell Culture : CHO cells stably expressing NPFF1-R are seeded in multi-well plates.

-

Stimulation : Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) followed by stimulation with a fixed concentration of an agonist (e.g., NPFF or NPVF) in the presence of forskolin (an adenylyl cyclase activator)[10][11][19].

-

Lysis and Detection : After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis : Dose-response curves are plotted to show the reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation. The antagonist's potency (IC₅₀ or EC₅₀) is calculated[19].

-

In Vivo Stress-Induced Corticosterone Release

-

Objective : To assess the antagonist's ability to block the HPA axis response to a stressor or agonist challenge.

-

Methodology :

-

Animal Model : Male mice (e.g., C57BL/6) are used.

-

Drug Administration : The antagonist (e.g., GJ14) or vehicle is administered, often via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection, prior to the stressor[6].

-

Stress Induction : Animals are subjected to a stressor (e.g., restraint stress) or challenged with an i.c.v. injection of RFRP-3[6][15].

-

Blood Sampling : Blood samples are collected at specific time points post-stressor via tail-nick or terminal cardiac puncture.

-

Hormone Measurement : Plasma is separated, and corticosterone levels are quantified using an ELISA or radioimmunoassay (RIA) kit.

-

Data Analysis : Corticosterone levels between treatment groups (vehicle vs. antagonist) are compared using statistical tests like ANOVA.

-

Conclusion and Future Directions

This compound is a potent and selective tool for probing the function of the NPFF system in stress modulation. The quantitative data clearly indicate its high affinity for NPFF1-R and its ability to functionally reverse agonist activity. The primary mechanism involves the blockade of RFRP-3 signaling in the hypothalamus, leading to a dampening of the HPA axis response.

The development of highly selective NPFF1-R antagonists like compound 56 and hederagenin, alongside compounds like this compound, represents a significant advancement in the field[16][17][18]. Future research should focus on:

-

Pharmacokinetic Optimization : Improving drug-like properties, including oral bioavailability and brain penetrance, to facilitate clinical development.

-

Chronic Stress Models : Evaluating the efficacy of these antagonists in more clinically relevant models of chronic stress and depression.

-

Safety and Off-Target Effects : Conducting comprehensive safety pharmacology studies to ensure a favorable therapeutic window.

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation [frontiersin.org]

- 3. Brain RFamide Neuropeptides in Stress-Related Psychopathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. An Overview on Renal and Central Regulation of Blood Pressure by Neuropeptide FF and Its Receptors [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. genecards.org [genecards.org]

- 9. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. NPFF1-R antagonist 1_TargetMol [targetmol.com]

- 13. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of RFRP Neurons in the Allostatic Control of Reproductive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RFamide-Related Peptide Neurons Modulate Reproductive Function and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Hederagenin is a Highly Selective Antagonist of the Neuropeptide FF Receptor 1 that Reveals Mechanisms for Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

Unveiling the Identity of a Key NPFF1-R Modulator: A Technical Guide to NPFF1-R Antagonist 1 (Compound 8b)

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Neuropeptide FF (NPFF) receptors, with a specific focus on the selective NPFF1 receptor (NPFF1-R) antagonist, commonly referred to as NPFF1-R antagonist 1 or compound 8b . This document collates all known alternative names, presents key quantitative data in a structured format, provides detailed experimental methodologies for its characterization, and visualizes its associated signaling pathways and experimental workflows.

Alternative Designations and Chemical Identity

"this compound" is a descriptor used for a potent and selective piperidine analogue that acts as an antagonist at the Neuropeptide FF receptor subtype 1. The primary alternative and more specific identifier for this molecule is compound 8b , as designated in the primary scientific literature that first described its synthesis and pharmacological profile.[1][2]

At present, "this compound" and "compound 8b" are the principal names used in scientific and commercial contexts. Further internal or developmental code names have not been disclosed in the public domain.

Quantitative Pharmacological Data

Compound 8b has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at NPFF receptors and to assess its selectivity against other related receptors. The key quantitative data are summarized in the table below.

| Target Receptor | Assay Type | Parameter | Value (nM) | Selectivity | Reference |

| NPFF1-R | Radioligand Binding | Ki | 211 ± 54 | 15-fold vs NPFF2-R | [1][2] |

| NPFF2-R | Radioligand Binding | Ki | 3270 ± 639 | - | [1][2] |

| Delta Opioid Receptor (DOR) | Radioligand Binding | Ki | 1540 ± 132 | Off-target | [2] |

| Kappa Opioid Receptor (KOR) | Radioligand Binding | Ki | 1390 ± 147 | Off-target | [2] |

| Mu Opioid Receptor (MOR) | Radioligand Binding | Ki | 3560 ± 364 | Off-target | [2] |

Signaling Pathway of NPFF1 Receptor

The Neuropeptide FF receptor 1 (NPFF1-R) is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, Neuropeptide FF, the receptor primarily couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP). Compound 8b, as an antagonist, blocks the binding of NPFF to the receptor, thereby preventing this downstream signaling cascade.

Experimental Protocols

The characterization of compound 8b involves standard pharmacological assays for GPCRs. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of compound 8b for the NPFF1 and NPFF2 receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human NPFF1 receptor or NPFF2 receptor.

-

Radioligand: [125I]YVP for NPFF1-R and [125I]EYF for NPFF2-R.

-

Test compound: Compound 8b.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of compound 8b in binding buffer. The concentration range should be sufficient to generate a full competition curve (e.g., 10-10 M to 10-5 M).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer for total binding wells or 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 1 µM NPFF) for non-specific binding wells.

-

50 µL of the diluted test compound (compound 8b) or buffer for control wells.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

-

100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (Antagonist Mode)

This assay determines the functional effect of compound 8b on NPFF1-R signaling.

Objective: To measure the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human NPFF1 receptor.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

NPFF (agonist).

-

Compound 8b (antagonist).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well assay plates.

Procedure:

-

Cell Plating: Seed the NPFF1-R expressing cells into a 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of compound 8b. Also, prepare a solution of NPFF at a concentration that gives a submaximal response (e.g., EC80).

-

Antagonist Pre-incubation: Add the diluted compound 8b to the cells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add a mixture of forskolin and NPFF to the wells. Forskolin stimulates cAMP production, and NPFF will inhibit this stimulation in an NPFF1-R-dependent manner.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured signal (which is inversely or directly proportional to the cAMP level, depending on the kit) against the logarithm of the antagonist concentration.

-

The data will show that as the concentration of compound 8b increases, it reverses the inhibitory effect of NPFF, leading to an increase in cAMP levels back towards the level seen with forskolin alone.

-

Determine the IC50 of the antagonist from the dose-response curve.

-

Experimental Workflow Visualization

The discovery and characterization of a novel compound like this compound (compound 8b) follows a logical progression of experiments.

References

In Silico Modeling of Neuropeptide FF Receptor 1 (NPFF1-R) Antagonist Binding: A Technical Guide

Abstract: The Neuropeptide FF Receptor 1 (NPFF1-R), a G protein-coupled receptor (GPCR), is a significant therapeutic target for pain regulation and the modulation of opioid-based analgesia. Antagonists of NPFF1-R have demonstrated potential in enhancing opioid efficacy and mitigating side effects like tolerance and hyperalgesia. The discovery and optimization of these antagonists are increasingly driven by in silico modeling techniques, which accelerate the identification of novel chemical scaffolds and provide deep insights into ligand-receptor interactions. This technical guide details the computational methodologies for modeling the binding of antagonists to NPFF1-R, focusing on homology modeling, structure-based virtual screening, and molecular dynamics simulations. It further outlines key experimental protocols for the validation of computational hits and summarizes the crucial signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in GPCR-targeted drug discovery.

Introduction to the NPFF1 Receptor System

The Neuropeptide FF (NPFF) system, comprising the endogenous peptides NPFF and NPAF, and their two cognate receptors, NPFF1-R and NPFF2-R, plays a critical role in various physiological processes.[1] Both receptors are Class A G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[2] NPFF1-R is broadly distributed in the central nervous system, particularly in regions associated with pain processing, such as the dorsal horn of the spinal cord, hypothalamus, and thalamic nuclei.[3]

Functionally, the NPFF system is recognized as a key modulator of opioid signaling.[1] Activation of NPFF1-R can counteract the analgesic effects of opioids, contributing to the development of tolerance and opioid-induced hyperalgesia.[1][4] Consequently, antagonizing NPFF1-R is a promising therapeutic strategy to enhance the analgesic efficacy of opioids while reducing their adverse effects.[4] The development of selective NPFF1-R antagonists has been a focal point of research, with in silico methods providing a powerful toolkit for accelerating these efforts.[5][6]

NPFF1-R Antagonists: A Quantitative Overview

A variety of small molecule antagonists targeting NPFF1-R have been developed. Their binding affinities, typically expressed as the inhibitory constant (Kᵢ), are critical for evaluating potency and selectivity. The table below summarizes quantitative data for several key NPFF1-R antagonists.

| Antagonist Name | NPFF1-R Kᵢ (nM) | NPFF2-R Kᵢ (nM) | Selectivity (NPFF2/NPFF1) | Other Notable Targets (Kᵢ) | Reference(s) |

| NPFF1-R antagonist 1 (compound 8b) | 211 | 3270 | ~15-fold | KOR (1390 nM), DOR (1540 nM), MOR (3560 nM) | [7][8][9] |

| Compound 56 | 22 | - | Highly Selective | - | [4][5] |

| RF9 | 58 | 75 | ~1.3-fold | Selective over NPY Y1 and opioid receptors | [10][11] |

| BIBP3226 | 108 (rat) | 79 (human) | Non-selective | Potent NPY Y1 antagonist (1.1 nM, rat) | [12][13][14] |

In Silico Methodologies for NPFF1-R Antagonist Discovery

The absence of a high-resolution experimental structure for NPFF1-R for many years necessitated the use of computational models. The general workflow involves creating a structural model of the receptor, using it to screen large compound libraries, and refining the resulting ligand-receptor complexes.

Receptor Structure Preparation: Homology Modeling

Since experimental structures of many GPCRs are unavailable, homology modeling is the first essential step. This process involves building an atomic-resolution model of a target protein using a related homologous protein structure as a template.

Detailed Protocol:

-

Template Identification: Identify suitable high-resolution crystal structures to serve as templates. For NPFF1-R, homologous GPCRs such as the Neuropeptide Y Receptor Y1 (NPY1R) are appropriate choices due to sequence similarity.[5]

-

Sequence Alignment: Perform a sequence alignment between the target (NPFF1-R) and the template(s). Accurate alignment, especially in the transmembrane (TM) helices that form the binding pocket, is critical for model quality.[15]

-

Model Building: Generate a large number of 3D models using software like MODELLER or I-TASSER. This step involves copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops).

-

Loop and Side-Chain Refinement: The extracellular and intracellular loops are the most variable regions in GPCRs and require refinement. Use tools like Rosetta or ICM to optimize the conformations of loops and amino acid side chains.[16]

-

Model Validation: Evaluate the quality of the generated models using tools like PROCHECK (for stereochemical quality) and Verify3D. The best validation practice involves assessing the model's ability to enrich known ligands from a set of decoy molecules in a retrospective docking screen.[5]

Homology modeling workflow for NPFF1-R.

Ligand Identification: Structure-Based Virtual Screening (SBVS)

SBVS, or molecular docking, is a computational technique used to predict the preferred binding mode of a ligand to a receptor and to screen large chemical libraries for potential hits.[17]

Detailed Protocol:

-

Receptor Preparation: Prepare the selected NPFF1-R homology model. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site, often represented as a grid.

-

Ligand Library Preparation: Obtain a large, diverse library of small molecules (e.g., from ZINC or Enamine databases).[5] Prepare the ligands by generating 3D coordinates, assigning protonation states relevant to physiological pH, and minimizing their energy.

-

Molecular Docking: Use docking software (e.g., AutoDock, DOCK, Glide) to systematically place each ligand from the library into the receptor's binding site and score its fit. The process involves two main steps:

-

Sampling: Generates a large number of possible binding poses for each ligand.

-

Scoring: Estimates the binding affinity for each pose using a scoring function.

-

-

Hit Selection and Filtering: Rank the docked compounds based on their scores. Apply post-docking filters, such as visual inspection to check for key interactions (e.g., salt bridges to critical residues like Asp294), and filter by physicochemical properties (e.g., Lipinski's Rule of Five) to select a manageable number of promising candidates for experimental testing.[5]

Structure-based virtual screening workflow.

Binding Pose and Stability Analysis: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex at an atomic level, allowing for the assessment of binding stability and detailed analysis of interactions over time.[18]

Detailed Protocol:

-

System Setup: Embed the docked ligand-receptor complex into a realistic biological environment. This involves placing the complex in a lipid bilayer (e.g., POPC) and solvating the system with water and ions to mimic physiological conditions.

-

Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system by performing energy minimization.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while applying restraints to the protein and ligand. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run: Run the simulation without restraints for a significant duration (typically hundreds of nanoseconds to microseconds) to observe the natural dynamics of the complex.[19]

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose (using Root Mean Square Deviation, RMSD), identify key and persistent intermolecular interactions (e.g., hydrogen bonds, ionic interactions), and study conformational changes in the receptor upon ligand binding.[18]

Molecular dynamics simulation workflow.

Experimental Validation Protocols

Computational predictions must be validated through experimental assays to confirm the activity of identified hits.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human NPFF1-R (e.g., CHO-K1 or HEK-293 cells).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]1DMe) and varying concentrations of the unlabeled antagonist.

-

Separation and Counting: Separate the bound from unbound radioligand via rapid filtration. Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC₅₀ (concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

Since NPFF1-R is a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists are tested for their ability to reverse this inhibition.[3]

Protocol Outline:

-

Cell Culture: Use a cell line expressing NPFF1-R (e.g., CHO-K1).[3]

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.

-

Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) in the presence of a fixed, sub-maximal concentration of an NPFF agonist (e.g., NPFF or RFRP-3).[3][20]

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[21][22]

-

Data Analysis: Plot the measured cAMP levels against the antagonist concentration. A potent antagonist will dose-dependently reverse the agonist-induced inhibition of cAMP production, bringing the levels back towards those seen with Forskolin alone.[7][8][20]

NPFF1-R Signaling and Mechanism of Action

Understanding the signaling pathways of NPFF1-R is essential for interpreting the functional consequences of its antagonism.

Canonical Gαi/o Signaling Pathway

The primary signaling mechanism for NPFF1-R involves the Gαi/o protein pathway.[2]

-

Receptor Activation: Binding of an agonist (like NPFF) to NPFF1-R induces a conformational change.

-

G Protein Coupling: The activated receptor couples to a heterotrimeric G protein (Gαi/βγ).

-

GTP Exchange: The receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.

-

Subunit Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Downstream Effect: The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the production of the second messenger cAMP.[23] An antagonist blocks the initial receptor activation, thereby preventing this cascade.

NPFF1-R antagonist blocks the Gi-coupled signaling pathway.

Modulation of Opioid Receptor Signaling

A key therapeutic rationale for NPFF1-R antagonism is its interplay with the μ-opioid receptor (MOR) system. The anti-analgesic effect of NPFF signaling is thought to occur via functional opposition to MOR signaling. By blocking this pronociceptive (pain-promoting) NPFF1-R pathway, antagonists can restore and even enhance the analgesic effects of opioids like morphine.[4][5]

NPFF1-R antagonists enhance opioid-mediated analgesia.

Conclusion and Future Directions

In silico modeling is an indispensable component of modern drug discovery for GPCR targets like NPFF1-R. The integrated application of homology modeling, large-scale virtual screening, and molecular dynamics simulations has proven successful in identifying novel, potent, and selective antagonists.[5] These computational strategies not only reduce the time and cost associated with traditional high-throughput screening but also provide invaluable atomic-level insights into the mechanisms of ligand recognition and receptor modulation.

Future efforts will likely focus on the application of more advanced computational methods, such as machine learning and artificial intelligence, to improve hit-prediction rates and design ligands with bespoke pharmacological profiles.[24] Furthermore, as more experimental structures of NPFF receptors and their complexes become available, these will serve as superior templates for even more accurate structure-based design campaigns, paving the way for the development of next-generation analgesics.[25]

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Biomolecules | Topical Collection : In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. NPFF1-R antagonist 1_TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]